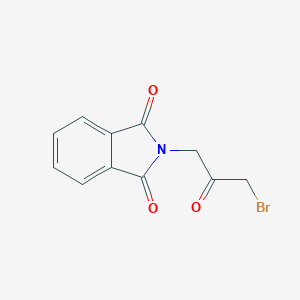

2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione

説明

特性

IUPAC Name |

2-(3-bromo-2-oxopropyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJGOLHFNVIVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278424 | |

| Record name | 2-(3-Bromo-2-oxopropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6284-26-0 | |

| Record name | 6284-26-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6284-26-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Bromo-2-oxopropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . One commonly employed approach involves the use of deep eutectic solvents (DES) synthesized using conventional heating and concentrated solar radiation . Another method includes solventless reactions, which are relatively quick and environmentally friendly .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as solventless reactions and the use of green chemistry principles are increasingly being adopted to minimize environmental impact and enhance sustainability .

化学反応の分析

Types of Reactions

2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens, nucleophiles, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted isoindoline-1,3-dione compounds .

科学的研究の応用

2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:

作用機序

The mechanism of action of 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D2, which is involved in the regulation of neurotransmitter release and signal transduction .

類似化合物との比較

Similar Compounds

2-(2-Oxopropyl)isoindoline-1,3-dione: Similar in structure but lacks the bromo substituent.

5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Contains a different substituent at the 2-position.

Uniqueness

2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione is unique due to its specific bromo-substituted oxopropyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

生物活性

2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione, with the molecular formula CHBrNO and CAS number 6284-26-0, has garnered attention in biochemical research due to its potential therapeutic applications. This compound interacts with various biological targets, particularly dopamine receptors, and exhibits significant effects on cellular processes including apoptosis and proliferation.

Primary Targets:

The compound primarily targets human dopamine receptors , specifically the D2 receptor . It binds to the allosteric site of this receptor, influencing dopaminergic signaling pathways crucial for numerous physiological processes.

Biochemical Interactions:

this compound interacts with enzymes involved in oxidative stress responses, such as glutathione S-transferases (GSTs) . This interaction suggests a role in detoxification processes within cells. The compound can form covalent bonds with nucleophilic amino acid residues in proteins, potentially modifying their function and activity.

Cellular Effects

The compound has profound effects on various cell types:

- Apoptosis Induction: It modulates key signaling molecules that can induce apoptosis in cancer cells, inhibiting their growth and proliferation.

- Cell Proliferation: By influencing cell signaling pathways, it can either promote or inhibit cell proliferation depending on the context and concentration used.

Pharmacokinetics and Metabolism

In Silico Predictions:

Pharmacokinetic parameters have been predicted using in silico models, indicating favorable absorption and distribution characteristics within biological systems.

Metabolic Pathways:

The compound is involved in metabolic pathways related to detoxification and oxidative stress. It interacts with enzymes such as cytochrome P450s and GSTs, which are pivotal in the metabolism of xenobiotics and endogenous compounds.

Dosage Effects

Research indicates that the biological effects of this compound vary significantly with dosage:

- Low Doses: Exhibited beneficial effects such as reduced tumor growth and enhanced antioxidant defenses.

- High Doses: Associated with toxic effects including potential liver and kidney damage.

Case Studies

Several studies have investigated the biological activity of this compound:

- Cancer Cell Lines: In vitro studies demonstrated that treatment with this compound led to significant apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.

- Animal Models: In vivo experiments revealed that lower doses effectively reduced tumor size without adverse effects on organ function, while higher doses resulted in toxicity.

Summary of Findings

| Aspect | Details |

|---|---|

| Molecular Formula | CHBrNO |

| Key Targets | Human dopamine D2 receptors |

| Mechanism of Action | Allosteric modulation of receptor activity; interaction with GSTs |

| Cellular Effects | Induces apoptosis; modulates proliferation; affects signaling pathways |

| Pharmacokinetics | Favorable absorption; predicted pharmacokinetic parameters |

| Dosage Effects | Low doses: beneficial; high doses: toxic |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation of isoindoline-1,3-dione derivatives with 3-bromo-2-oxopropyl bromide. Optimization includes adjusting reaction temperature (70–90°C) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interphase reactivity. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography (silica gel, ethyl acetate/hexane eluent) . Crystal structure validation via X-ray diffraction (monoclinic P21 space group, a = 4.84 Å, b = 7.34 Å, c = 15.10 Å) confirms product identity .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Use a combination of analytical techniques:

- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Stability : Accelerated stability studies under humidity (40–75% RH) and temperature (4°C, 25°C, 40°C) for 1–3 months. Monitor degradation via NMR (disappearance of bromoalkyl proton signals at δ 3.8–4.2 ppm) .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- NMR : ¹H NMR (δ 7.8–8.1 ppm for isoindole-dione aromatic protons; δ 4.1–4.5 ppm for -CH2Br).

- IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and C-Br vibration (~550–650 cm⁻¹).

- Mass Spectrometry : ESI-MS to observe [M+H]⁺ at m/z 268.1 .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution (SN2) reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to:

- Map electrostatic potential surfaces, identifying electrophilic centers.

- Calculate activation energies for bromide displacement by nucleophiles (e.g., amines).

- Validate predictions experimentally via kinetic studies (e.g., pseudo-first-order conditions) .

Q. What experimental designs are suitable for studying its environmental fate and degradation pathways?

- Methodological Answer : Use a tiered approach:

- Lab-scale : Hydrolysis studies at pH 4–9 (25–50°C), analyzing products via LC-MS.

- Microcosm assays : Soil/water systems under aerobic/anaerobic conditions to track biotic degradation (16S rRNA sequencing for microbial community shifts).

- QSAR models : Predict bioaccumulation potential using logP (experimentally determined via shake-flask method) .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Systematic Review : Meta-analysis of literature data (e.g., Web of Science, PubMed) to identify variables (solvent polarity, catalyst loading).

- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial matrix) to isolate critical factors (temperature, stoichiometry, catalyst).

- Sensitivity Analysis : Quantify yield variance using ANOVA to prioritize optimization parameters .

Q. What strategies validate the compound’s role as an intermediate in heterocyclic drug synthesis?

- Methodological Answer :

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in carbonyl groups) to track incorporation into target molecules.

- Inhibitor Studies : Co-administration with competing electrophiles (e.g., α,β-unsaturated ketones) to confirm reaction specificity.

- X-ray Crystallography : Resolve intermediate structures in multi-step syntheses (e.g., antimalarial isoindole derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。